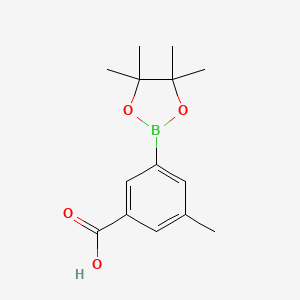

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 1150561-67-3) is a boronate ester derivative of benzoic acid featuring a methyl substituent at the 3-position and a pinacol boronate group at the 5-position of the aromatic ring. Its molecular formula is C₁₄H₁₉BO₄, with a molecular weight of 276.14 g/mol (estimated from ). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate ester group, which facilitates aryl-aryl bond formation in the presence of palladium catalysts . It is typically a colorless to yellowish solid, soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with applications in pharmaceutical and materials science research .

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCJOQSPNRWPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675095 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-67-3 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- 3-Bromobenzoic Acid Methyl Ester is used as the precursor, providing a reactive site for borylation at the bromine position while protecting the acid group as a methyl ester for stability during the reaction.

Borylation Reaction

- The key step is the palladium-catalyzed borylation of the aryl bromide.

-

- Bis(pinacolato)diboron as the boron source.

- Palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf).

- Base such as potassium acetate or potassium carbonate.

- Solvent typically 1,4-dioxane.

- Inert atmosphere (nitrogen or argon).

- Heating at around 90 °C overnight.

Hydrolysis to Free Acid

- The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the free acid form, this compound.

- This step ensures the compound is available in its acid form for further applications.

Alternative and Supporting Methods

- Some protocols involve a two-stage deprotection of pinacol boronate esters to dihydroxyboryl derivatives using aqueous potassium hydrogen difluoride followed by treatment with trimethylsilyl chloride in acetonitrile.

- This method is more complex and used for derivatives with enhanced biological activity but demonstrates the versatility of boronate ester chemistry.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-Bromobenzoic acid methyl ester + bis(pinacolato)diboron, Pd catalyst, KOAc, 1,4-dioxane, N2, 90 °C overnight | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester | 82 |

| 2 | Hydrolysis with LiOH in THF/H2O | This compound | Not specified (typically high) |

Research Findings and Analytical Data

- The synthesized boronate esters show good stability and are amenable to further functionalization via Suzuki coupling.

- Analytical techniques used to confirm structure and purity include:

- Thermal analysis (TGA) indicates minor weight loss below 200 °C, confirming stability of the boronate ester moiety.

Summary of Key Points

- The preparation of this compound is efficiently achieved via palladium-catalyzed borylation of 3-bromobenzoic acid methyl ester with bis(pinacolato)diboron.

- High yields (~82%) and mild reaction conditions make this method practical for laboratory and industrial synthesis.

- Subsequent hydrolysis converts the ester to the free acid, expanding its utility.

- Analytical data confirm the identity and purity of the synthesized compound.

- Alternative multi-step deprotection methods exist but are more complex and less commonly used for this specific compound.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its boron-containing structure allows for unique reactivity patterns that are beneficial in forming carbon-carbon bonds.

Key Reactions:

- Suzuki Coupling Reactions: The compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds: The presence of the dioxaborolane moiety enables selective functionalization of aromatic systems, which is essential for developing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has been studied for its potential therapeutic applications.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

- Drug Development: The compound's ability to form stable complexes with biological targets makes it a candidate for drug design. Studies have shown promising results in enhancing the bioavailability and efficacy of certain therapeutic agents.

Materials Science

The compound's unique properties make it suitable for applications in materials science.

Applications:

- Polymer Chemistry: It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

- Nanomaterials: The integration of this compound into nanostructured materials has been explored for applications in sensors and electronic devices due to its electronic properties.

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry.

Uses:

- Chromatographic Techniques: It is used as a derivatizing agent to improve the detection and quantification of various analytes in chromatography.

- Mass Spectrometry: The compound enhances ionization efficiency during mass spectrometric analysis, allowing for better sensitivity and resolution.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Efficient formation of biaryls |

| Medicinal Chemistry | Anticancer drug development | Inhibition of cancer cell proliferation |

| Materials Science | Polymer synthesis | Enhanced thermal/mechanical properties |

| Analytical Chemistry | Derivatizing agent for chromatography | Improved detection sensitivity |

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but often involve interactions with enzymes or other biomolecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally analogous boronate esters with variations in substituent positions, electronic effects, and functional groups (Table 1).

Table 1: Key Structural Features of Comparable Boronate Esters

Physical Properties

- This suggests that para-substituted boronate esters exhibit greater crystallinity. The trifluoromethyl derivative (CAS 1150271-61-6) likely has a lower melting point due to reduced symmetry and increased steric bulk .

- Solubility: All compounds dissolve in polar aprotic solvents (e.g., DMSO, THF), but electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance solubility in less polar solvents .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling Efficiency: The target compound’s methyl group at the 3-position provides steric protection to the boronate group, enhancing stability during coupling . The trifluoromethyl analog (CAS 1150271-61-6) exhibits lower reactivity due to the electron-withdrawing -CF₃ group, which reduces boron’s electrophilicity . The nitro-substituted derivative (CAS 1218791-11-7) is less reactive in basic conditions due to competing side reactions involving the -NO₂ group .

Regioselectivity :

- The 3,4-dimethyl analog (CAS 1268350-47-5) shows improved regiocontrol in couplings due to steric guidance from adjacent methyl groups .

Biological Activity

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. The presence of a boronate ester group enhances its reactivity and biological activity, making it a valuable intermediate in drug development and other chemical applications.

Chemical Structure

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₈BNO₂

- Molecular Weight : 219.09 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its interactions with enzymes and potential as an inhibitor in different biochemical pathways.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effects on specific enzymes. Studies have shown that derivatives of boronic acids can effectively inhibit glycosidases, which are critical in carbohydrate metabolism.

| Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|

| Maltase α-glucosidase | 188 | |

| Bovine liver β-glucosidase | 175 | |

| E. coli β-glucuronidase | 932 |

These findings suggest that the compound may play a role in managing conditions related to carbohydrate metabolism, such as diabetes.

Case Study 1: Antidiabetic Potential

A study focused on the antidiabetic properties of boronic acid derivatives demonstrated that compounds similar to this compound showed significant inhibition against maltase and sucrase enzymes. The results indicated a potential for these compounds to be developed into therapeutic agents for diabetes management due to their ability to modulate carbohydrate absorption.

Case Study 2: Fluorescent Probes Development

Another application explored the use of this compound in developing fluorescent probes for biological imaging. The incorporation of the boronate group allows for specific targeting within cellular environments, enabling researchers to visualize cellular processes with high specificity. This application is particularly relevant in cancer research where tracking cellular changes is crucial.

Research Findings

Recent studies have highlighted the versatility of this compound in various fields:

- Organic Synthesis : As a building block in synthesizing complex organic molecules.

- Drug Development : Serving as an intermediate in the synthesis of bioactive compounds.

- Material Science : Enhancing properties in polymers and coatings due to its unique chemical characteristics.

Q & A

Q. What are the standard synthetic routes for 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metalation of pre-functionalized benzoic acid derivatives. For example, a reported procedure involves reacting aryl halides with bis(pinacolato)diboron in the presence of CsF and 18-crown-6 at 60°C to install the boronate ester . Solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane are commonly used, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound utilized in cross-coupling reactions?

The boronate ester serves as a key substrate in Suzuki-Miyaura reactions for constructing biaryl or heteroaryl systems. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃ or Cs₂CO₃) are employed to facilitate coupling with aryl halides or triflates. The reaction typically proceeds in anhydrous THF or DMF at 60–100°C .

Q. What purification methods are effective for isolating this compound?

Q. What spectroscopic techniques are used to characterize this compound?

Q. What solvents and conditions are compatible with this boronic ester?

- Compatible solvents : THF, DMF, DMSO, and dichloromethane.

- Avoid : Protic solvents (e.g., water, methanol) to prevent hydrolysis of the boronate .

- Storage : Under inert atmosphere (N₂/Ar) at 0–6°C to minimize degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura reaction yields be optimized with this compound?

- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to improve turnover .

- Base selection : Use Cs₂CO₃ for enhanced reactivity in polar aprotic solvents .

- Temperature control : Reactions at 80–100°C in microwave-assisted systems reduce side products .

- Moisture control : Employ Schlenk techniques or molecular sieves to prevent boronate hydrolysis .

Q. How can functionalization of the benzoic acid moiety be achieved without cleaving the boronate?

Q. How can low yields in cross-coupling reactions be troubleshooted?

Q. What crystallographic methods confirm the structure of derivatives?

Q. How can contradictory NMR or MS data be resolved during analysis?

- Multi-nuclear NMR : Use ¹¹B NMR to verify boronate stability and 2D NMR (e.g., HSQC) to assign aromatic protons .

- HRMS/MS : Fragment ions (e.g., loss of pinacol [C₆H₁₂O₂]) confirm molecular identity .

- Alternative synthesis : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.